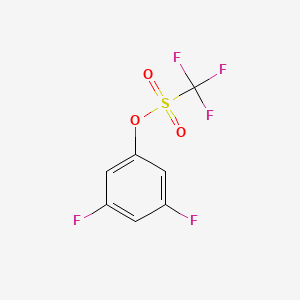

3,5-Difluorophenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluorophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3F5O3S and a molecular weight of 262.15 g/mol . It is characterized by the presence of two fluorine atoms on the phenyl ring and a trifluoromethanesulphonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorophenyl trifluoromethanesulphonate can be synthesized through several methods. One common method involves the reaction of 3,5-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3,5-Difluorophenyl trifluoromethanesulphonate has several applications in scientific research:

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluorophenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulphonate group, which acts as a leaving group. This facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluorophenyl sulfonate

- 3,5-Difluorophenyl methanesulphonate

- 3,5-Difluorophenyl tosylate

Uniqueness

3,5-Difluorophenyl trifluoromethanesulphonate is unique due to the presence of both fluorine atoms and the trifluoromethanesulphonate group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds .

Biological Activity

3,5-Difluorophenyl trifluoromethanesulphonate (DFPT) is a fluorinated organic compound known for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring both trifluoromethanesulphonate and difluorophenyl moieties, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DFPT.

Chemical Structure and Properties

The chemical structure of DFPT can be represented as follows:

- Molecular Formula : C7H4F5O3S

- Molecular Weight : 250.17 g/mol

The compound features a trifluoromethanesulphonate group, which is a strong leaving group in nucleophilic substitution reactions, enhancing its reactivity in various biological contexts.

DFPT's biological activity is primarily attributed to its ability to act as an electrophile. The trifluoromethanesulphonate group can facilitate nucleophilic attack by biological nucleophiles, such as amino acids in proteins. This reactivity can lead to the modification of target proteins, influencing their function and potentially leading to therapeutic effects.

Toxicological Profile

DFPT exhibits several toxicological effects that are important for understanding its safety profile in biological systems:

- Acute Toxicity : Classified under Category 4 for oral and dermal exposure, indicating moderate toxicity.

- Skin and Eye Irritation : Classified as Category 2 for skin corrosion/irritation and Category 2 for serious eye damage/eye irritation.

- Respiratory Effects : Inhalation may cause respiratory tract irritation (Category 3) .

Case Studies

- Antitumor Activity : A study investigated the potential of DFPT as a therapeutic agent in cancer treatment. The compound was shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modification of key signaling proteins.

- Enzyme Inhibition : DFPT was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that DFPT could effectively inhibit enzyme activity at micromolar concentrations, suggesting its utility as a lead compound for drug development.

- Neurotoxicity Assessment : In an animal model, DFPT was administered to assess neurotoxic effects. The study found that high doses led to behavioral changes and neuroinflammation, highlighting the need for caution in therapeutic applications .

Comparative Analysis

Properties

IUPAC Name |

(3,5-difluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c8-4-1-5(9)3-6(2-4)15-16(13,14)7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGUXVDZXHPQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.